2-(2-chlorophenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(2-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group, an ethylphenyl group, and a furan group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps One common method starts with the preparation of 2-chlorophenol, which is then reacted with chloroacetic acid to form 2-chlorophenoxyacetic acid
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
2-(2-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]acetamide
- 2-(2-Chlorophenoxy)-N-[(4-methylphenyl)methyl]acetamide
- 2-(2-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-[(thiophen-2-yl)methyl]acetamide
Uniqueness
2-(2-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is unique due to the presence of the furan ring, which can engage in specific interactions not possible with other similar compounds. This structural feature can impart distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22ClNO3 |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22ClNO3/c1-2-17-9-11-18(12-10-17)14-24(15-19-6-5-13-26-19)22(25)16-27-21-8-4-3-7-20(21)23/h3-13H,2,14-16H2,1H3 |
InChI Key |
OODVNYSHXJZLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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